N,N-Diethyl-2-[2-(phenoxymethyl)benzoimidazol-1-YL]ethanamine
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Overview
Description
N,N-Diethyl-2-[2-(phenoxymethyl)benzoimidazol-1-yl]ethanamine: is a chemical compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of N,N-Diethyl-2-[2-(phenoxymethyl)benzoimidazol-1-yl]ethanamine typically involves the condensation of ortho-phenylenediamine with benzaldehydes. This reaction is often carried out using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The process can be summarized as follows:
Condensation Reaction: Ortho-phenylenediamine reacts with benzaldehyde in the presence of sodium metabisulphite.
Ring Closure: The intermediate product undergoes ring closure to form the benzimidazole core.
Derivatization: Further derivatization leads to the final product, .
Chemical Reactions Analysis
N,N-Diethyl-2-[2-(phenoxymethyl)benzoimidazol-1-yl]ethanamine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxymethyl group can be replaced by other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N,N-Diethyl-2-[2-(phenoxymethyl)benzoimidazol-1-yl]ethanamine: has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-[2-(phenoxymethyl)benzoimidazol-1-yl]ethanamine involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, and other therapeutic effects .
Comparison with Similar Compounds
N,N-Diethyl-2-[2-(phenoxymethyl)benzoimidazol-1-yl]ethanamine: can be compared with other similar compounds, such as:
Etazene: A benzimidazole opioid with a similar structure but different pharmacological properties.
Butonitazene: Another benzimidazole derivative with distinct chemical and biological activities.
These comparisons highlight the uniqueness of This compound in terms of its specific interactions and applications.
Properties
CAS No. |
2092-76-4 |
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Molecular Formula |
C20H25N3O |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N,N-diethyl-2-[2-(phenoxymethyl)benzimidazol-1-yl]ethanamine |
InChI |
InChI=1S/C20H25N3O/c1-3-22(4-2)14-15-23-19-13-9-8-12-18(19)21-20(23)16-24-17-10-6-5-7-11-17/h5-13H,3-4,14-16H2,1-2H3 |
InChI Key |
XAMXQAXNZCLAKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3 |
Origin of Product |
United States |
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